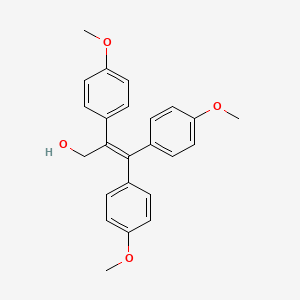
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol: is an organic compound characterized by the presence of three 4-methoxyphenyl groups attached to a prop-2-en-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol typically involves the condensation of 4-methoxybenzaldehyde with appropriate precursors under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the aldol condensation reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-methoxyphenyl)prop-2-yn-1-ol
Comparison:
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of three 4-methoxyphenyl groups, which impart distinct chemical and physical properties compared to its analogs.
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one differs by having a ketone group instead of an alcohol group, affecting its reactivity and applications.
- 3-(4-methoxyphenyl)prop-2-yn-1-ol has a different backbone structure, leading to variations in its chemical behavior and potential uses.
Propriétés
Numéro CAS |
5159-84-2 |
|---|---|
Formule moléculaire |
C24H24O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2,3,3-tris(4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C24H24O4/c1-26-20-10-4-17(5-11-20)23(16-25)24(18-6-12-21(27-2)13-7-18)19-8-14-22(28-3)15-9-19/h4-15,25H,16H2,1-3H3 |
Clé InChI |
SYGNAQKIRBXBLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
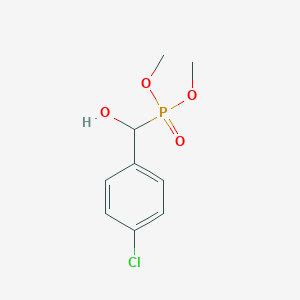
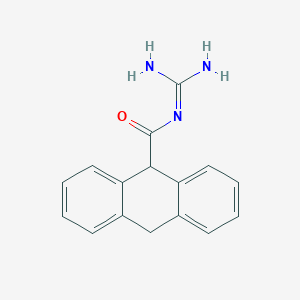
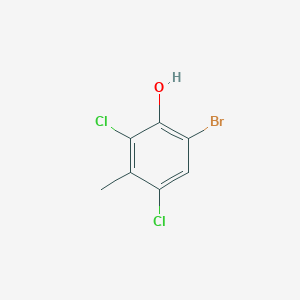
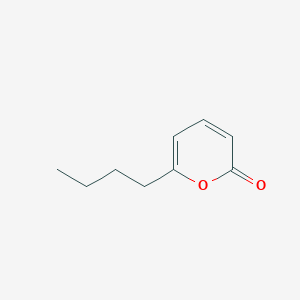
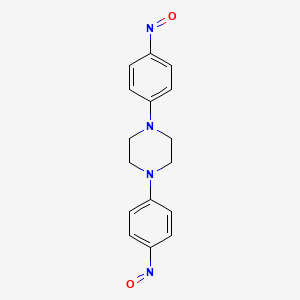
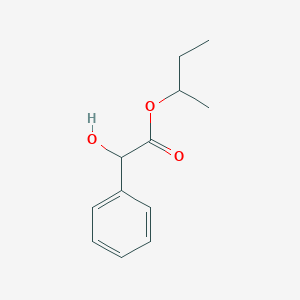

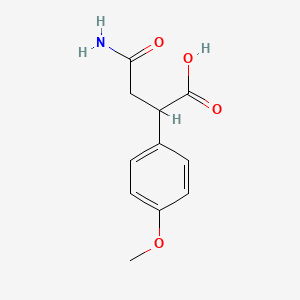

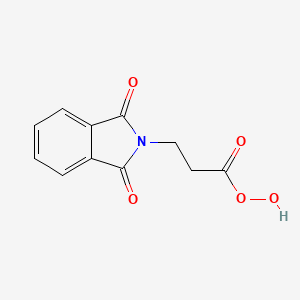

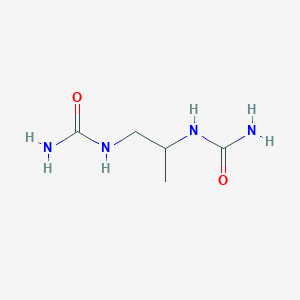
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
